

Empirical formula of 4-Chloro-7,8-difluoroquinoline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-7,8-difluoroquinoline

Cat. No.: B1463156

[Get Quote](#)

An In-Depth Technical Guide to **4-Chloro-7,8-difluoroquinoline**: From Empirical Formula to Synthetic Applications

Abstract

This technical guide provides a comprehensive analysis of **4-Chloro-7,8-difluoroquinoline**, a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. The document begins by establishing the foundational chemical principles, including the determination of its empirical and molecular formula. It further delves into the physicochemical properties, established synthetic strategies, and the mechanistic rationale behind its formation. By contextualizing this compound within the broader landscape of drug discovery, this whitepaper serves as a critical resource for researchers, chemists, and drug development professionals, offering both theoretical understanding and practical insights into its application as a versatile chemical intermediate.

The Quinoline Scaffold: A Cornerstone in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a privileged scaffold in drug discovery. Its rigid structure and opportunities for diverse functionalization have made it a central component in a wide array of therapeutic agents. The introduction of halogen atoms, particularly chlorine and fluorine, onto the quinoline core profoundly modulates the molecule's physicochemical properties. Halogenation can

enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets through specific halogen bonding interactions. This strategic modification is a key reason why chloro-containing compounds are prevalent in pharmaceuticals approved by the FDA.^{[1][2]}

4-Chloro-7,8-difluoroquinoline represents a synthetically valuable intermediate, combining the reactivity of the chloro-substituent at the 4-position with the electronic modifications induced by the vicinal fluorine atoms on the benzene ring. Understanding its fundamental properties is the first step toward leveraging its potential in advanced chemical synthesis.

Physicochemical Characterization of 4-Chloro-7,8-difluoroquinoline

A precise understanding of a compound's chemical formula and properties is essential for its application in any research or development setting.

Determination of Molecular and Empirical Formula

The molecular formula of a compound represents the exact number of atoms of each element in a single molecule. For **4-Chloro-7,8-difluoroquinoline**, the molecular formula is established as $C_9H_4ClF_2N$.^{[3][4]}

The empirical formula represents the simplest whole-number ratio of atoms of each element in the compound. The process to determine this is as follows:

- Identify the subscripts in the molecular formula: C_9 , H_4 , Cl_1 , F_2 , N_1 .
- Find the greatest common divisor (GCD) for all subscripts. In this case, the numbers are 9, 4, 1, 2, and 1.
- The GCD of this set of integers is 1.
- Divide each subscript by the GCD. Since the GCD is 1, the resulting ratio remains unchanged.

Therefore, the empirical formula for **4-Chloro-7,8-difluoroquinoline** is identical to its molecular formula: $C_9H_4ClF_2N$.

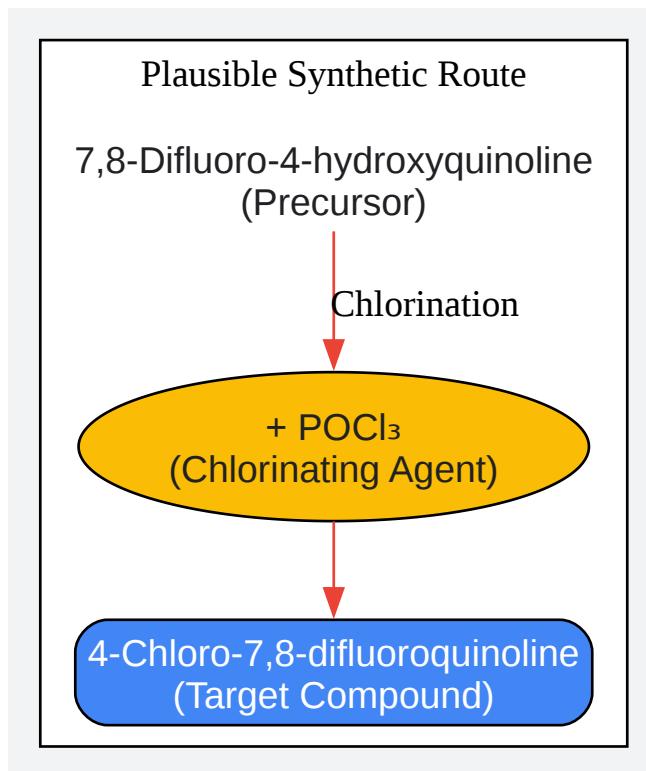
[Click to download full resolution via product page](#)

Caption: Logical workflow for deriving the empirical formula from the molecular formula.

Key Physicochemical Data

The fundamental properties of **4-Chloro-7,8-difluoroquinoline** are summarized below. This data is critical for planning reactions, including selecting appropriate solvents and purification techniques.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₄ ClF ₂ N	[3]
Molecular Weight	199.58 g/mol	
Monoisotopic Mass	198.99948 Da	[4]
Physical Form	Solid	
InChI Key	JFSJHYFLFBTQL- UHFFFAOYSA-N	
CAS Number	1189105-64-3	[3]


Synthesis and Mechanistic Considerations

While specific, detailed synthetic procedures for **4-Chloro-7,8-difluoroquinoline** are proprietary or embedded within broader patent literature, its synthesis can be logically inferred from established methods for preparing analogous 4-chloroquinolines. A common and industrially relevant approach involves the chlorination of a corresponding 4-hydroxyquinoline (or its tautomer, 4-quinolinone).

General Synthetic Pathway

The conversion of a 4-hydroxyquinoline precursor to a 4-chloroquinoline is typically achieved using a potent chlorinating agent. Phosphorus oxychloride (POCl_3) is the most common reagent for this transformation, often used in excess or with a catalytic amount of a base like dimethylformamide (DMF).

The probable precursor for **4-Chloro-7,8-difluoroquinoline** would be 7,8-difluoro-4-hydroxyquinoline. The reaction proceeds via the activation of the 4-oxo group by phosphorus oxychloride, followed by nucleophilic attack of the chloride ion.

[Click to download full resolution via product page](#)

Caption: Generalized synthetic pathway for the formation of 4-chloroquinolines.

This method is well-documented for a variety of substituted quinolines and provides a high-yielding route to the desired 4-chloro derivatives.^{[5][6]} The reactivity of the C4-position makes it an excellent electrophilic site for subsequent nucleophilic aromatic substitution reactions.

Applications in Research and Drug Development

A Versatile Intermediate for Nucleophilic Substitution

The primary utility of **4-Chloro-7,8-difluoroquinoline** in drug development lies in its role as a chemical intermediate. The chlorine atom at the 4-position is an excellent leaving group, readily displaced by a wide range of nucleophiles. This allows for the facile introduction of various functional groups, including:

- Amines: To generate 4-aminoquinoline derivatives, a core structure found in numerous antimalarial drugs like chloroquine and hydroxychloroquine.[\[5\]](#)
- Alcohols/Phenols: To form ether linkages.
- Thiols: To create thioether connections.
- Carbon Nucleophiles: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to form new C-C bonds.

The presence of the 7,8-difluoro substitution pattern provides an additional layer of chemical diversity and property modulation, influencing the reactivity of the scaffold and the biological activity of its downstream derivatives.

Exemplar Experimental Protocol: Nucleophilic Substitution with an Amine

The following protocol is a representative example of how **4-Chloro-7,8-difluoroquinoline** could be used in a laboratory setting. This procedure is based on established methodologies for similar substrates.[\[7\]](#)

Objective: To synthesize N-benzyl-7,8-difluoroquinolin-4-amine.

Materials:

- **4-Chloro-7,8-difluoroquinoline** (1.0 eq)
- Benzylamine (1.2 eq)
- Potassium Carbonate (K_2CO_3) (2.0 eq)
- N,N-Dimethylformamide (DMF)

Procedure:

- To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add **4-Chloro-7,8-difluoroquinoline**.
- Add DMF to dissolve the starting material completely.
- Add benzylamine and potassium carbonate to the reaction mixture.
- Heat the reaction mixture to 120 °C and stir for 12-24 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature.
- Pour the reaction mixture into ice-cold water to precipitate the product.
- Filter the solid precipitate, wash with water, and dry under vacuum.
- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified N-benzyl-7,8-difluoroquinolin-4-amine.

Rationale for Choices:

- Solvent (DMF): A high-boiling polar aprotic solvent is chosen to facilitate the reaction at elevated temperatures and to dissolve the ionic intermediates.
- Base (K_2CO_3): An inorganic base is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
- Excess Nucleophile: A slight excess of benzylamine ensures the complete consumption of the limiting electrophile (the chloroquinoline).

Conclusion

4-Chloro-7,8-difluoroquinoline is a strategically designed chemical building block whose value is derived from its distinct structural features. Its empirical formula, $C_9H_4ClF_2N$, is identical to its molecular formula, reflecting a structure that cannot be reduced to a simpler

atomic ratio. The true utility of this compound is realized in its synthetic applications, where the reactive 4-chloro position serves as a versatile handle for constructing more complex molecules with potential pharmacological activity. The difluoro substitution pattern further refines the electronic properties of the quinoline core, offering a powerful tool for medicinal chemists aiming to optimize drug candidates. This guide has provided the foundational knowledge necessary for researchers to confidently incorporate this valuable intermediate into their synthetic and drug discovery programs.

References

- PubChemLite. (n.d.). **4-chloro-7,8-difluoroquinoline** (C9H4ClF2N).
- PubChem. (n.d.). 4-Chloroquinoline.
- PubChem. (n.d.). 4-Chloro-7-fluoroquinoline.
- Jadhav, G. R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 137-161.
- Rojas, H., et al. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2022(2), M1380.
- Jadhav, G. R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
- Torossian, S. (1981). Process for the preparation of 4-chloroquinolines. U.S. Patent 4,277,607.
- El-Dean, A. M. K., et al. (2004). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 9(7), 571-581.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1189105-64-3 Cas No. | 4-Chloro-7,8-difluoroquinoline | Matrix Scientific [matrixscientific.com]
- 4. PubChemLite - 4-chloro-7,8-difluoroquinoline (C9H4ClF2N) [pubchemlite.lcsb.uni.lu]
- 5. 4,7-Dichloroquinoline synthesis - chemicalbook [chemicalbook.com]
- 6. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]
- 7. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline [mdpi.com]
- To cite this document: BenchChem. [Empirical formula of 4-Chloro-7,8-difluoroquinoline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1463156#empirical-formula-of-4-chloro-7-8-difluoroquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com